2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid
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Overview
Description
2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxycarbonyl, oxopyrazolylidene, and disulfophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-naphthalene sulfonates: These compounds share similar structural features and functional groups.
Sulfa drugs: Known for their antimicrobial properties, these compounds have structural similarities with the sulfonic acid groups present in 2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid
Properties
Molecular Formula |
C27H22N4O18S4 |
---|---|
Molecular Weight |
818.7 g/mol |
IUPAC Name |
2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C27H22N4O18S4/c1-48-26(34)22-16(24(32)30(28-22)18-12-14(50(36,37)38)8-10-20(18)52(42,43)44)6-4-3-5-7-17-23(27(35)49-2)29-31(25(17)33)19-13-15(51(39,40)41)9-11-21(19)53(45,46)47/h3-13,28H,1-2H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47) |
InChI Key |
VJPMXTNCNXWEJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)C=CC=CC=C3C(=NN(C3=O)C4=C(C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)C(=O)OC |
Origin of Product |
United States |
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